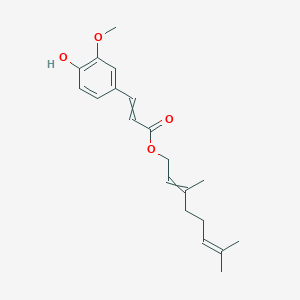
3,7-Dimethylocta-2,6-dien-1-yl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Geranyl ferulate is a natural compound formed by the esterification of geraniol and ferulic acid. It is known for its antioxidant and anti-inflammatory properties, which confer various beneficial effects, including antibacterial, anticancer, and neuroprotective activities . This compound is of significant interest in the fields of chemistry, biology, medicine, and industry due to its diverse biological activities and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Geranyl ferulate can be synthesized through the esterification of geraniol and ferulic acid. One common method involves the use of a bio-catalyzed ester conjugation process. This method enhances the loading of solid lipid microparticles designed as delivery and targeting systems . The reaction typically requires specific conditions, such as the presence of a catalyst and controlled temperature and pH levels.
Industrial Production Methods
In industrial settings, the production of geranyl ferulate may involve large-scale esterification processes using optimized reaction conditions to ensure high yield and purity. The use of biocatalysts and advanced purification techniques can further enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Geranyl ferulate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can lead to the formation of different products, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize geranyl ferulate, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like sodium borohydride can reduce geranyl ferulate to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur in the presence of suitable nucleophiles, leading to the formation of substituted derivatives.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of geranyl ferulate, each with distinct chemical and biological properties .
Applications De Recherche Scientifique
Geranyl ferulate has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other bioactive compounds and as a model compound for studying esterification reactions.
Biology: Its antioxidant and anti-inflammatory properties make it a valuable compound for studying cellular protection mechanisms and oxidative stress.
Mécanisme D'action
The mechanism of action of geranyl ferulate involves its interaction with various molecular targets and pathways. It exerts its effects primarily through its antioxidant and anti-inflammatory properties. Geranyl ferulate can scavenge reactive oxygen species (ROS) and inhibit the production of pro-inflammatory mediators, thereby protecting cells from oxidative damage and inflammation . Additionally, it can modulate signaling pathways involved in cell survival and apoptosis, contributing to its anticancer effects .
Comparaison Avec Des Composés Similaires
Geranyl ferulate can be compared with other similar compounds, such as:
Geranyl acetate: Known for its neuroprotective properties and use in flavoring agents.
Linalool: Exhibits antioxidant and antimicrobial activities and is commonly used in essential oils.
Linalyl acetate: Similar to linalool, it has antioxidant properties and is used in fragrances.
Geranyl ferulate is unique due to its combined antioxidant, anti-inflammatory, and anticancer properties, making it a versatile compound with diverse applications in various fields.
Propriétés
Formule moléculaire |
C20H26O4 |
|---|---|
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
3,7-dimethylocta-2,6-dienyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C20H26O4/c1-15(2)6-5-7-16(3)12-13-24-20(22)11-9-17-8-10-18(21)19(14-17)23-4/h6,8-12,14,21H,5,7,13H2,1-4H3 |
Clé InChI |
KSRDJVKWHDQVBQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCCC(=CCOC(=O)C=CC1=CC(=C(C=C1)O)OC)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


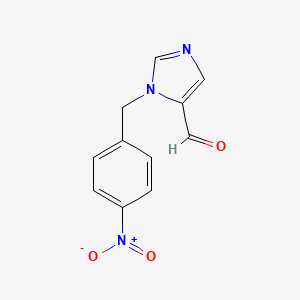
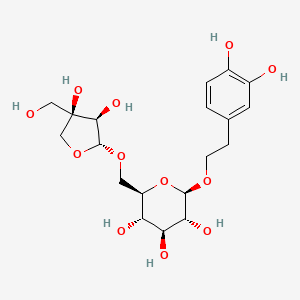
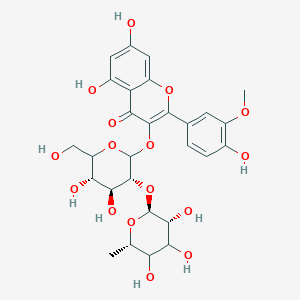

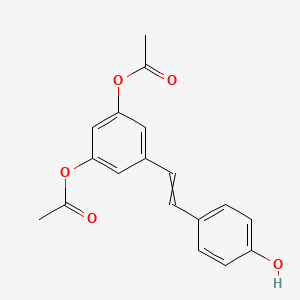
![2-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}pyrrolidine dihydrochloride](/img/structure/B15146312.png)

![1-[2,4-Dihydroxy-3-(3-methylbut-2-enyl)phenyl]-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]prop-2-en-1-one](/img/structure/B15146324.png)



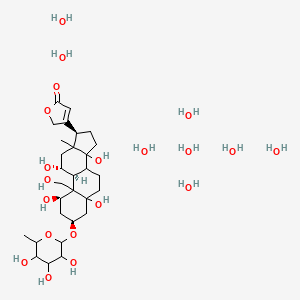
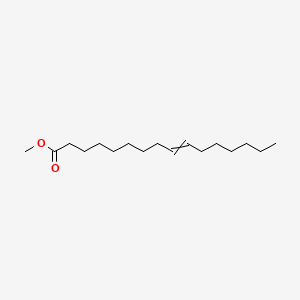
![(2R,3R,4S,5R)-2-[(2R,3R)-4-hydroxy-2,3-bis[(4-hydroxy-3,5-dimethoxyphenyl)methyl]butoxy]oxane-3,4,5-triol](/img/structure/B15146368.png)
